molecular formula C9H13NOS B1366907 Ethanamine, 2-[(4-methoxyphenyl)thio]- CAS No. 36155-36-9

Ethanamine, 2-[(4-methoxyphenyl)thio]-

Cat. No.: B1366907
CAS No.: 36155-36-9
M. Wt: 183.27 g/mol
InChI Key: GXZCTRPMQTYSHX-UHFFFAOYSA-N
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Description

The compound "Ethanamine, 2-[(4-methoxyphenyl)thio]-" (CAS: Not explicitly provided; structurally defined as NH₂-CH₂-CH₂-S-C₆H₄-4-OCH₃) features a primary ethanamine backbone linked via a thioether (-S-) group to a para-methoxyphenyl ring. The methoxy group (-OCH₃) is electron-donating, influencing electronic properties and solubility, while the thioether enhances lipophilicity compared to oxygen analogs . This structure is foundational in medicinal chemistry, particularly in modulating receptor interactions and metabolic stability.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCTRPMQTYSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482933
Record name 2-[(4-Methoxyphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-36-9
Record name 2-[(4-Methoxyphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanamine, 2-[(4-methoxyphenyl)thio]- typically involves the reaction of 4-methoxythiophenol with an appropriate ethanamine derivative. One common method is the nucleophilic substitution reaction where 4-methoxythiophenol reacts with an ethanamine derivative under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethanamine, 2-[(4-methoxyphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Key Properties

  • Molecular Formula : C₁₁H₁₅NOS
  • Molecular Weight : 209.31 g/mol
  • Appearance : Typically a colorless to pale yellow liquid or solid depending on purity.

Chemistry

Ethanamine, 2-[(4-methoxyphenyl)thio]- serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its thioether linkage provides unique reactivity patterns that are exploited in various synthetic pathways.

Biology

Research indicates that this compound may interact with specific biological targets, modulating enzyme activity or receptor function. Its structural features suggest potential for binding selectively to these targets, influencing biological responses.

Medicine

The compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies show that Ethanamine derivatives exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM.
  • Anticancer Activity : In vitro studies demonstrate moderate to potent cytotoxic effects against human tumor cell lines, including leukemia and breast cancer cells, with IC50 values around 1 μM.

Industry

Ethanamine, 2-[(4-methoxyphenyl)thio]- is utilized in developing specialty chemicals and materials due to its unique properties.

Comparative Analysis with Related Compounds

CompoundStructureAntimicrobial ActivityAnticancer Activity
Ethanamine, 2-[(4-methoxyphenyl)thio]-C₁₁H₁₅NOSModerate (MIC: 4.69 - 22.9 µM)Moderate (IC50: ~1 μM)
4-MethoxyphenethylamineC₁₁H₁₅NO₂Low to ModerateLow
2-(4-Methoxyphenyl)ethylamineC₁₁H₁₅NO₂LowModerate

Anticancer Efficacy

A study on sulfur-containing compounds revealed that derivatives similar to Ethanamine exhibited lethal antitumor activity against acute lymphoblastic leukemia cell lines at concentrations around 1.0 μM. The mechanism involved apoptosis induction and cell cycle arrest.

Antimicrobial Evaluation

In another investigation, derivatives were tested against a panel of bacterial strains. Some compounds showed varying degrees of effectiveness, achieving MIC values as low as 4.69 µM against Bacillus subtilis and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of Ethanamine, 2-[(4-methoxyphenyl)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Linkage Key Properties/Applications References
Ethanamine, 2-[(4-methoxyphenyl)thio]- C₉H₁₃NOS ~183.27 Thioether, -OCH₃ (para) High lipophilicity, receptor modulation N/A
2-[(4-Methylphenyl)thio]ethanamine C₉H₁₃NS 167.27 Thioether, -CH₃ (para) Reduced polarity vs. methoxy
2C-T-2 C₁₂H₁₉NO₂S 241.35 Ethylthio, dimethoxy Serotonin receptor agonist
2-[4-(Methylsulfanyl)phenoxy]ethanamine HCl C₉H₁₄ClNOS 227.73 Phenoxy, -SCH₃ Moderate CNS penetration

Biological Activity

Ethanamine, 2-[(4-methoxyphenyl)thio]- is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Ethanamine, 2-[(4-methoxyphenyl)thio]- is characterized by an ethanamine backbone linked to a 4-methoxyphenylthio group. The presence of the thioether linkage is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of Ethanamine, 2-[(4-methoxyphenyl)thio]- primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate the activity of these targets, leading to various biological responses. For instance, it is suggested that the compound could exhibit antimicrobial and anticancer properties through its ability to inhibit certain metabolic pathways and cellular processes.

Antimicrobial Activity

Ethanamine derivatives have been explored for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds often range from 4.69 to 22.9 µM against Gram-positive bacteria .

Anticancer Activity

In vitro studies have demonstrated that Ethanamine, 2-[(4-methoxyphenyl)thio]- and its analogs possess anticancer properties. For example, certain derivatives have shown moderate to potent cytotoxic effects against several human tumor cell lines, including leukemia and breast cancer cells. The IC50 values for these compounds can vary significantly, indicating their potential as lead compounds in cancer therapy .

Case Studies

  • Anticancer Efficacy : A study on related sulfur-containing compounds revealed that they exhibited lethal antitumor activity against acute lymphoblastic leukemia cell lines at concentrations around 1.0 μM. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation : In another investigation, derivatives similar to Ethanamine were tested against a panel of bacterial strains. Compounds showed varying degrees of effectiveness, with some achieving MIC values as low as 4.69 µM against Bacillus subtilis and Staphylococcus aureus.

Comparative Analysis with Related Compounds

CompoundStructureAntimicrobial ActivityAnticancer Activity
Ethanamine, 2-[(4-methoxyphenyl)thio]-C₁₁H₁₅NOSModerate (MIC: 4.69 - 22.9 µM)Moderate (IC50: ~1 μM)
4-MethoxyphenethylamineC₁₁H₁₅NO₂Low to ModerateLow
2-(4-Methoxyphenyl)ethylamineC₁₁H₁₅NO₂ModerateModerate

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